molecular formula C6H5N3 B7723547 1H-Benzotriazole CAS No. 273-02-9

1H-Benzotriazole

Cat. No. B7723547
CAS RN: 273-02-9
M. Wt: 119.12 g/mol
InChI Key: QRUDEWIWKLJBPS-UHFFFAOYSA-N
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Patent
US08101637B2

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromo-pyridine (25 mg, 0.16 mmol) and 2-(but-3-ynyl)-4-chloro-2H-benzo[d][1,2,3]triazole (30 mg, 0.15 mmol). Reaction time: 3 hours. The crude residue was purified by flash chromatography (DCM/MeOH 99:1) to yield 12 mg (42 μmol, 29%) of 4-chloro-2-(pyridin-2-yl)but-3-ynyl)-2H-benzo[d][1,2,3]triazole as an orange solid.
Quantity
25 mg
Type
reactant
Reaction Step One
Name
2-(but-3-ynyl)-4-chloro-2H-benzo[d][1,2,3]triazole
Quantity
30 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:8]([N:12]1[N:16]=[C:15]2[CH:17]=[CH:18][CH:19]=[C:20]([Cl:21])[C:14]2=[N:13]1)[CH2:9][C:10]#[CH:11]>>[Cl:21][C:20]1[C:14]2[C:15](=[N:16][N:12]([CH2:8][CH2:9][C:10]#[C:11][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=3)[N:13]=2)[CH:17]=[CH:18][CH:19]=1.[N:13]1[NH:12][N:16]=[C:15]2[CH:17]=[CH:18][CH:19]=[CH:20][C:14]=12

Inputs

Step One
Name
Quantity
25 mg
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
2-(but-3-ynyl)-4-chloro-2H-benzo[d][1,2,3]triazole
Quantity
30 mg
Type
reactant
Smiles
C(CC#C)N1N=C2C(=N1)C=CC=C2Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction time
CUSTOM
Type
CUSTOM
Details
3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (DCM/MeOH 99:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC2=NN(N=C21)CCC#CC2=NC=CC=C2
Name
Type
product
Smiles
N=1NN=C2C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08101637B2

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromo-pyridine (25 mg, 0.16 mmol) and 2-(but-3-ynyl)-4-chloro-2H-benzo[d][1,2,3]triazole (30 mg, 0.15 mmol). Reaction time: 3 hours. The crude residue was purified by flash chromatography (DCM/MeOH 99:1) to yield 12 mg (42 μmol, 29%) of 4-chloro-2-(pyridin-2-yl)but-3-ynyl)-2H-benzo[d][1,2,3]triazole as an orange solid.
Quantity
25 mg
Type
reactant
Reaction Step One
Name
2-(but-3-ynyl)-4-chloro-2H-benzo[d][1,2,3]triazole
Quantity
30 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:8]([N:12]1[N:16]=[C:15]2[CH:17]=[CH:18][CH:19]=[C:20]([Cl:21])[C:14]2=[N:13]1)[CH2:9][C:10]#[CH:11]>>[Cl:21][C:20]1[C:14]2[C:15](=[N:16][N:12]([CH2:8][CH2:9][C:10]#[C:11][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=3)[N:13]=2)[CH:17]=[CH:18][CH:19]=1.[N:13]1[NH:12][N:16]=[C:15]2[CH:17]=[CH:18][CH:19]=[CH:20][C:14]=12

Inputs

Step One
Name
Quantity
25 mg
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
2-(but-3-ynyl)-4-chloro-2H-benzo[d][1,2,3]triazole
Quantity
30 mg
Type
reactant
Smiles
C(CC#C)N1N=C2C(=N1)C=CC=C2Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction time
CUSTOM
Type
CUSTOM
Details
3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (DCM/MeOH 99:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC2=NN(N=C21)CCC#CC2=NC=CC=C2
Name
Type
product
Smiles
N=1NN=C2C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.